molecular formula C19H23NO6 B11305909 N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline

Cat. No.: B11305909
M. Wt: 361.4 g/mol
InChI Key: QLIDVPQYNLUXSC-UHFFFAOYSA-N
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Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]pentanoic acid

InChI

InChI=1S/C19H23NO6/c1-4-5-15(18(22)23)20-17(21)9-8-14-11(2)13-7-6-12(25-3)10-16(13)26-19(14)24/h6-7,10,15H,4-5,8-9H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

QLIDVPQYNLUXSC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)CCC1=C(C2=C(C=C(C=C2)OC)OC1=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline involves multiple steps. One common synthetic route starts with the preparation of 7-methoxy-4-methylcoumarin, which is then reacted with various reagents to introduce the propanoyl and norvaline groups . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline can be compared with other chromen-2-one derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications .

Biological Activity

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline is a synthetic compound derived from the chromenone structure, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O4, with a molecular weight of 372.41 g/mol. The compound features a chromenone core, which contributes to its biological properties.

PropertyValue
Molecular FormulaC20H24N2O4
Molecular Weight372.41 g/mol
IUPAC NameThis compound

Research indicates that this compound exhibits significant anti-inflammatory and antioxidant activities. The mechanisms may involve:

  • Enzyme Inhibition : The compound can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation.
  • Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress in cells.
  • Cell Signaling Modulation : It may interact with signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

A study by PubMed examined the effects of various derivatives of chromenone compounds on cancer cell lines. The findings indicated that compounds similar to this compound demonstrated cytotoxic effects against leukemia cells, with IC50 values ranging from 6.7 to >20 µg/mL depending on the specific derivative tested.

Antimicrobial Activity

Research has shown that derivatives of chromenone exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study found that derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin, indicating strong antimicrobial potential .

Case Studies

  • Case Study 1 : In vitro studies indicated that the compound inhibited the growth of E. coli and S. aureus, with MIC values as low as 0.004 mg/mL against sensitive strains .
  • Case Study 2 : Another study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as an anticancer agent .

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